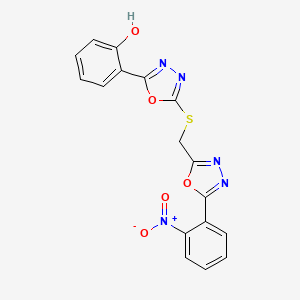![molecular formula C8H7F3N2OS B11776357 (3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11776357.png)
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol is a heterocyclic compound that contains both imidazole and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, green chemistry approaches such as microwave-assisted synthesis have been explored to reduce environmental impact and improve efficiency .
化学反応の分析
Types of Reactions
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids as catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
科学的研究の応用
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol has several scientific research applications:
作用機序
The mechanism of action of (3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
Uniqueness
(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol is unique due to the presence of both imidazole and thiazole rings in its structure, along with a trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C8H7F3N2OS |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
[3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol |
InChI |
InChI=1S/C8H7F3N2OS/c1-4-3-15-7-12-6(8(9,10)11)5(2-14)13(4)7/h3,14H,2H2,1H3 |
InChIキー |
YCWVVCZJPQBVHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=NC(=C(N12)CO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


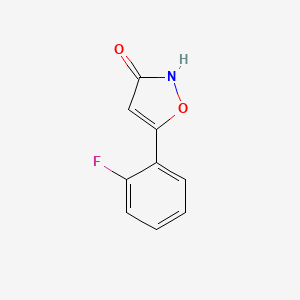
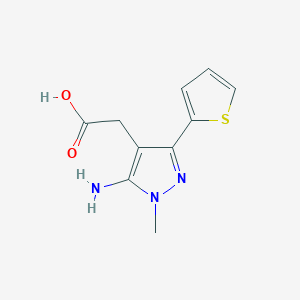


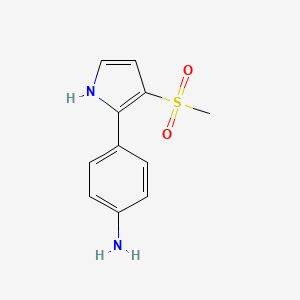
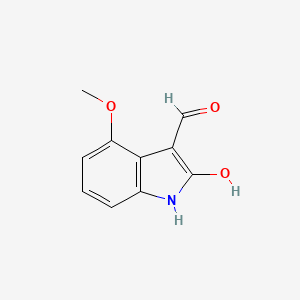
![6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776318.png)
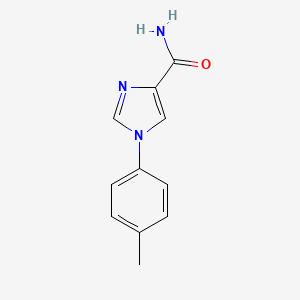
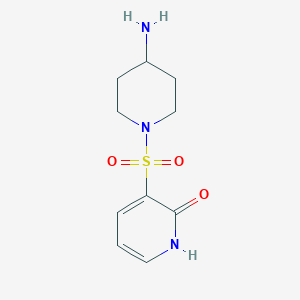
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)



